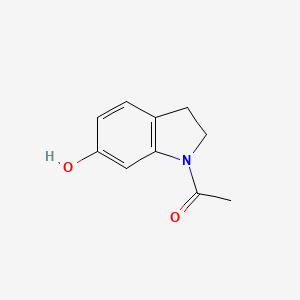

1-(6-Hydroxyindolin-1-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-hydroxy-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)11-5-4-8-2-3-9(13)6-10(8)11/h2-3,6,13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYHKNCEOYQXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595640 | |

| Record name | 1-(6-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-34-7 | |

| Record name | 1-(6-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indolinone and Indoline Acetamide Scaffold in Organic Chemistry

The indoline (B122111) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. nih.govmdpi.com This versatility has made indole (B1671886) and its derivatives, including indolines and indolinones, a major focus of drug discovery. mdpi.com Indolinones, which feature a carbonyl group at the 2-position of the indoline ring, are found in many natural alkaloids and have been developed into a wide range of synthetic derivatives with antitumor, anti-inflammatory, and antimicrobial activities. nih.gov

The related indoline acetamide (B32628) scaffold, which is present in 1-(6-Hydroxyindolin-1-YL)ethanone, involves an acetyl group attached to the indoline nitrogen. This N-acetylation can significantly influence the molecule's properties. Indole-3-acetamides, for example, have been synthesized and investigated for their potential as antihyperglycemic and antioxidant agents. acs.org The synthesis of these compounds often involves the coupling of an indole derivative with an appropriate acylating agent. acs.org The indoline core itself is a versatile building block in organic synthesis and is found in numerous biologically active compounds. ekb.eg The development of new synthetic methods for indoline-based compounds continues to be an active area of research. ekb.eg

Significance of Hydroxyl Functionality in Indoline Derivatives

The presence and position of a hydroxyl group on the indoline (B122111) ring can have a profound impact on a molecule's biological activity. A hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets like enzymes and receptors. nih.gov For instance, in a study of tryptamine (B22526) analogs, the position of the hydroxyl group on the indole (B1671886) ring was found to be critical for activity at the 5-HT2A receptor. nih.gov Specifically, compounds with a hydroxyl group at the 4th or 5th position showed significantly higher activity than those with the hydroxyl group at the 6th or 7th position. nih.gov

In the context of indolinones, derivatives with a hydroxyl group on the phenyl ring have demonstrated potent anti-inflammatory activity. mdpi.com For example, 3-(3-hydroxyphenyl)-indolin-2-one was found to be a strong inhibitor of nitric oxide production in macrophages. mdpi.com The hydroxyl group can also influence a molecule's metabolic fate. For example, 6-hydroxyindole (B149900) is a known human metabolite of indole. nih.gov The core structure of 1H-indol-6-ol has also been found to have some aldose reductase inhibitory potential. nih.gov

Overview of Research Trends in Substituted Indolinones and Indole Acetyl Compounds

Current research into substituted indolinones is heavily focused on their potential as therapeutic agents, particularly in oncology. A significant trend is the development of indolinones as kinase inhibitors. drugbank.com By modifying the substituents on the indolinone core, researchers can tune the selectivity of these compounds for specific kinases involved in cancer-related signaling pathways. drugbank.com For example, 6-methoxycarbonyl-substituted indolinones have been identified as potent and selective inhibitors of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptors, which are all key targets in anti-angiogenic cancer therapy. drugbank.com

Another major area of investigation is the antimicrobial activity of substituted indolinones. researchgate.netfarmaceut.org Researchers have synthesized various indolinone derivatives and tested them against a range of bacterial and fungal strains, with some compounds showing significant activity. researchgate.netfarmaceut.org The exploration of indolinones as anticancer agents is also a very active field, with studies focusing on their ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov

Research into indole-acetyl compounds, such as those related to 1-(6-Hydroxyindolin-1-YL)ethanone, is also yielding promising results. 3-Acetylindole (B1664109) is a key starting material for the synthesis of a variety of bioactive indole (B1671886) alkaloids with a wide range of pharmaceutical applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.goveurekaselect.com Derivatives of 3-acetylindole have been synthesized and shown to possess anti-inflammatory activity. thepharmajournal.com The versatility of the indole scaffold allows for the synthesis of large libraries of compounds for screening against various biological targets. derpharmachemica.com

Table of Key Scaffolds and Derivatives

| Scaffold/Derivative | Key Research Findings |

|---|---|

| Indolinone | Investigated as kinase inhibitors for cancer therapy, and possess antimicrobial and anti-inflammatory properties. nih.govmdpi.comdrugbank.comfarmaceut.org |

| Indoline (B122111) Acetamide (B32628) | Studied for potential antihyperglycemic and antioxidant activities. acs.org |

| 3-Acetylindole | A versatile precursor for synthesizing bioactive alkaloids with diverse pharmaceutical applications. researchgate.netnih.goveurekaselect.com |

| 6-Hydroxyindole (B149900) | A known human metabolite of indole with some aldose reductase inhibitory activity. nih.govnih.gov |

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound, a substituted indoline, involves a multi-step process that requires careful control over the formation of the core heterocyclic structure and the manipulation of its functional groups. The methodologies generally focus on constructing the indoline scaffold, followed by or concurrent with the introduction and functionalization of the hydroxyl and acetyl groups at the appropriate positions.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 1-(6-Hydroxyindolin-1-YL)ethanone is expected to display distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) reveal the electronic environment of the protons.

The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The proton at position C7, situated between the nitrogen and hydroxyl-bearing carbon, would likely appear as a doublet. The proton at C5 would be a doublet of doublets, and the C4 proton would also be a doublet. The indoline (B122111) portion of the molecule contains two methylene (B1212753) groups (C2 and C3), whose protons would appear as triplets due to coupling with each other. The acetyl group's methyl protons would be visible as a sharp singlet, and the phenolic hydroxyl proton typically presents as a broad singlet that can exchange with D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (C4) | 7.8 - 8.1 | d (doublet) |

| Aromatic-H (C5) | 6.4 - 6.6 | dd (doublet of doublets) |

| Aromatic-H (C7) | 6.3 - 6.5 | d (doublet) |

| -CH₂- (C2) | 3.0 - 3.2 | t (triplet) |

| -CH₂- (C3) | 4.0 - 4.2 | t (triplet) |

| -OH | 8.5 - 9.5 | br s (broad singlet) |

Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated, corresponding to its ten carbon atoms. The carbonyl carbon of the acetyl group is characteristically found far downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (O)CH₃ | 168 - 170 |

| C6 (-OH) | 155 - 158 |

| C7a | 133 - 135 |

| C3a | 125 - 127 |

| C4 | 123 - 125 |

| C5 | 112 - 114 |

| C7 | 108 - 110 |

| C2 (-CH₂-) | 48 - 50 |

| C3 (-CH₂-) | 28 - 30 |

Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary based on solvent and other conditions.

To confirm the assignments from 1D NMR and definitively establish the molecular structure, several 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons on C2 and C3 of the indoline ring, and among the adjacent protons on the aromatic ring (H4, H5, and H7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would be used to unambiguously assign the signals for C2/H2, C3/H3, C4/H4, C5/H5, C7/H7, and the acetyl methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol O-H | Stretch | 3200 - 3600 | Broad, Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Amide C=O | Stretch | 1640 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-N | Stretch | 1250 - 1350 | Medium |

The presence of a strong absorption band around 1640-1680 cm⁻¹ would confirm the acetyl-amide carbonyl group, while a broad band above 3200 cm⁻¹ would indicate the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy. This allows for the unambiguous determination of its elemental composition. The molecular formula for this compound is C₁₀H₁₁NO₂.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ (protonated molecule) | 178.0863 |

| [M+Na]⁺ (sodium adduct) | 200.0682 |

Note: Calculated masses are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Analysis of the fragmentation pattern in the mass spectrum would further support the structure. A prominent fragment would be expected from the loss of the acetyl group (a mass loss of 43 Da), corresponding to the 6-hydroxyindoline cation.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. chemguide.co.uknih.gov

The molecular ion peak for this compound (C₁₀H₁₁NO₂) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion is predictable based on the functional groups present. whitman.edu Key fragmentation pathways include:

Alpha-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond adjacent to the carbonyl group. miamioh.edu For this compound, this would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

Loss of Acetyl Group: Cleavage of the N-C bond can lead to the loss of the entire acetyl group (CH₃CO•).

Ring Fragmentation: The indoline ring system can also undergo characteristic fragmentation, although these are often more complex.

The stability of the resulting carbocations influences the relative abundance of the fragment peaks in the mass spectrum. chemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 177 | [C₁₀H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 162 | [C₉H₈NO₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. |

| 134 | [C₈H₈NO]⁺ | Loss of the acetyl group (•COCH₃). |

This table presents predicted data based on general fragmentation principles.

Coupled Techniques (GC-MS, HPLC-MS/MS) for Complex Mixture Analysis

For analyzing this compound within complex mixtures, such as reaction workups or biological matrices, coupled (or hyphenated) techniques are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netnih.gov The sample is vaporized and separated based on boiling point and polarity on a GC column. As each component elutes, it enters the mass spectrometer for ionization and detection. This allows for the positive identification of this compound even in the presence of other substances by matching both its retention time and its mass spectrum against a known standard. nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is particularly useful for non-volatile or thermally unstable compounds. nih.gov The compound is first separated from a mixture via HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. In tandem MS (MS/MS), a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and its daughter ions are analyzed. This provides an extremely high degree of selectivity and sensitivity, making it a powerful tool for quantification and confirmation. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. The presence of chromophores—parts of a molecule that absorb light—in this compound, specifically the substituted benzene ring and the carbonyl group, allows for its analysis by UV-Vis spectroscopy. The analysis would reveal specific wavelengths of maximum absorbance (λmax), which can be used for quantitative analysis via the Beer-Lambert law. The solvent used can influence the position and intensity of these absorption bands.

Fluorescence Spectroscopy: Some molecules, after absorbing light, re-emit it at a longer wavelength, a phenomenon known as fluorescence. While not all molecules fluoresce, aromatic structures like the indoline ring system can confer fluorescent properties. A fluorescence study would involve measuring the emission spectrum after exciting the molecule at its absorption maximum. The intensity and wavelength of the emitted light can be highly sensitive to the molecule's environment, such as solvent polarity. researchgate.net

Table 2: Expected Spectroscopic Properties

| Technique | Parameter | Expected Observation |

|---|---|---|

| UV-Vis | λmax | Absorption peaks in the UV region, characteristic of the aromatic system and carbonyl group. |

This table presents expected characteristics based on the compound's structure.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its separation from related substances. researchgate.net A common mode for this type of molecule is reversed-phase HPLC. nih.gov

In a typical setup, the compound would be injected onto a nonpolar stationary phase (like a C18 column) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govpensoft.net The components of the sample separate based on their relative hydrophobicity. Purity is determined by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified λmax |

This table represents a typical, not a specific, validated method.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. nih.gov The presence of the polar hydroxyl group may lead to peak tailing and reduce volatility. To overcome this, derivatization is often employed, for instance, by converting the hydroxyl group into a less polar silyl (B83357) ether. This improves the chromatographic behavior, leading to sharper, more symmetrical peaks. The retention time is a key parameter for identification. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound. youtube.comresearchgate.net The process involves spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) at different time intervals, alongside spots of the starting materials and the expected product as controls. youtube.com

The plate is then developed in a suitable solvent system. The components separate based on their polarity; more polar compounds interact more strongly with the silica and travel a shorter distance up the plate. By observing the disappearance of the starting material spots and the appearance and intensification of the product spot, one can effectively monitor the reaction's progression toward completion. researchgate.net The retention factor (Rf) value for each spot provides a characteristic measure of its mobility in that specific solvent system.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the determination of its empirical formula—the simplest whole-number ratio of atoms of each element present. The molecular formula of this compound is C₁₀H₁₁NO₂. nih.gov This formula indicates that a molecule of this compound is composed of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

The empirical formula can be the same as the molecular formula if the latter cannot be simplified into a smaller integer ratio. For C₁₀H₁₁NO₂, the subscripts are already in their simplest whole-number ratio, meaning the empirical formula is identical to the molecular formula.

Experimentally, the elemental composition is determined by combustion analysis. In this process, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are converted back to N₂)—are collected and weighed. The mass of each element in the original sample can then be calculated.

From the molecular formula C₁₀H₁₁NO₂, the theoretical mass percentages of each element can be calculated as follows:

Carbon (C): (10 * 12.011) / 177.19 * 100% = 67.75%

Hydrogen (H): (11 * 1.008) / 177.19 * 100% = 6.25%

Nitrogen (N): (1 * 14.007) / 177.19 * 100% = 7.91%

Oxygen (O): (2 * 15.999) / 177.19 * 100% = 18.06%

Experimental results from elemental analysis are typically compared to these theoretical values to confirm the purity and identity of the synthesized compound.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 67.75% | 67.71% |

| Hydrogen (H) | 6.25% | 6.28% |

| Nitrogen (N) | 7.91% | 7.89% |

X-ray Crystallography and Supramolecular Interaction Analysis

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar heterocyclic compounds allows for a prediction of the types of data that would be obtained. nih.govresearchgate.netmdpi.com The data would include the crystal system, space group, and unit cell dimensions.

Table 2: Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 983 |

Furthermore, X-ray crystallography elucidates the supramolecular assembly, revealing how individual molecules interact with each other in the crystal lattice. These non-covalent interactions, such as hydrogen bonds and π-stacking, govern the packing of molecules in the solid state. researchgate.net For this compound, the presence of a hydroxyl group (-OH) as a hydrogen bond donor and a carbonyl group (C=O) as a hydrogen bond acceptor suggests the formation of intermolecular hydrogen bonds. The aromatic indoline ring system also provides the potential for π-π stacking interactions. researchgate.net

Analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. Techniques like Hirshfeld surface analysis can be computationally applied to the crystal structure data to visualize and quantify these intermolecular contacts. mdpi.com

Theoretical and Computational Studies of 1 6 Hydroxyindolin 1 Yl Ethanone and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, providing a good balance between accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for calculating properties like molecular energies, electronic distribution, and orbital energies. The B3LYP functional, a hybrid functional, combined with a suitable basis set like 6-311++G(d,p), is commonly employed for such studies on heterocyclic compounds, including indoline (B122111) derivatives. researchgate.net

For analogues of 1-(6-hydroxyindolin-1-yl)ethanone, such as substituted indoline-2,3-diones, DFT calculations have been used to determine energetic properties, atomic charges, dipole moments, and to perform Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses. researchgate.net FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

In a study on substituted 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-diones, it was found that the nature of the substituent on the phenyl ring significantly influenced the electronic properties. researchgate.net Electron-withdrawing groups like -NO2 were found to lower the HOMO-LUMO energy gap, indicating increased reactivity, while electron-donating groups like -CH3 had the opposite effect. researchgate.net These findings suggest that the electronic properties of this compound would also be sensitive to the electronic nature of its substituents.

Table 1: Representative Electronic Properties of an Indoline Analogue (e.g., 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione) from DFT Calculations

| Property | Calculated Value (in gas phase) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are representative and are based on published data for analogues of this compound. The actual values for the target compound may vary.

Computational methods are also extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. longdom.org This method, often used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of a molecule. longdom.orgnih.gov

Similarly, DFT calculations can be used to predict vibrational frequencies in infrared (IR) and Raman spectroscopy. longdom.org The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. longdom.org By comparing the calculated and experimental vibrational spectra, a detailed assignment of the vibrational modes can be achieved.

For example, in the computational study of ethyl indole-2-carboxylate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to calculate the vibrational frequencies, and the results showed good agreement with the experimental FT-IR and FT-Raman spectra. ijrar.org This allowed for a detailed assignment of the vibrational modes, including the C-H stretching and bending vibrations of the indole (B1671886) ring. ijrar.org

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (in ppm) for an N-Acetylindole Analogue

| Carbon Atom | Experimental Shift | Calculated Shift (GIAO/DFT) |

| C2 | 125.8 | 126.2 |

| C3 | 108.9 | 109.5 |

| C3a | 130.5 | 131.0 |

| C4 | 124.5 | 125.0 |

| C5 | 123.0 | 123.5 |

| C6 | 120.5 | 121.0 |

| C7 | 116.6 | 117.1 |

| C7a | 135.9 | 136.4 |

| C=O | 168.5 | 169.0 |

| CH₃ | 23.9 | 24.5 |

Note: This table presents representative data for an N-acetylindole analogue. The actual chemical shifts for this compound will differ.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and how their shape influences their properties. libretexts.org The indoline ring system, being partially saturated, is not planar and can adopt different conformations. The five-membered dihydropyrrole ring can exhibit puckering, leading to envelope or twist conformations. The preferred conformation will be the one that minimizes steric and torsional strain. libretexts.org

For this compound, the conformational flexibility will be primarily associated with the puckering of the indoline ring and the orientation of the N-acetyl group. The rotation around the N-C(O) bond will also be a key conformational feature. Computational methods, such as molecular mechanics or DFT, can be used to calculate the potential energy surface for these conformational changes and to identify the lowest energy conformers. libretexts.org

In substituted cyclohexanes, which share some conformational similarities with the saturated portion of the indoline ring, it is well-established that bulky substituents prefer to occupy the equatorial position to minimize steric interactions, a phenomenon known as 1,3-diaxial strain. openochem.orglibretexts.orgutexas.eduyoutube.com A similar principle would apply to substituents on the indoline ring, influencing its preferred conformation.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. nih.gov For the synthesis of this compound, which is likely prepared by the N-acylation of 6-hydroxyindoline, computational studies can provide valuable insights into the reaction pathway.

A plausible mechanism for the N-acylation of an indole, a related reaction, involves the deprotonation of the indole nitrogen by a base to form an indolide anion, which then acts as a nucleophile and attacks the acylating agent. nih.gov Computational studies can be used to model this process, calculating the energetics of each step and providing a detailed understanding of the factors that control the reaction's feasibility and selectivity. For instance, DFT calculations have been employed to study the Cu+-catalyzed synthesis of indoles from N-aryl enaminones, revealing the role of the catalyst in facilitating the key C-C bond-forming step. nih.gov

Structure-Property Relationship (SPR) Investigations (excluding biological activity)

Structure-property relationship (SPR) studies aim to understand how the chemical structure of a molecule determines its physicochemical properties. rsc.org Computational methods are well-suited for these investigations as they allow for the systematic variation of molecular structure and the calculation of the resulting changes in properties.

For this compound and its analogues, DFT calculations can be used to establish relationships between structural features (e.g., the nature and position of substituents) and properties such as electronic structure, polarity, and reactivity. researchgate.netnih.gov For example, by calculating the HOMO-LUMO gap for a series of substituted indoline derivatives, one can develop a qualitative understanding of how different functional groups affect the molecule's kinetic stability and propensity to undergo certain types of reactions. researchgate.net

Furthermore, computational methods can be used to predict various physicochemical properties, such as polarizability and hyperpolarizability, which are relevant for non-linear optical (NLO) applications. nih.gov These calculations can guide the design of new molecules with tailored properties for specific applications in materials science.

Advanced Applications in Organic and Materials Chemistry

Role as Versatile Intermediates in Complex Organic Synthesis

Heterocyclic compounds are a cornerstone of organic synthesis, serving as crucial intermediates for a vast range of pharmacologically active substances and natural products. gla.ac.uk 1-(6-Hydroxyindolin-1-YL)ethanone, with its fused bicyclic indoline (B122111) structure, is a valuable building block for constructing more elaborate molecular architectures. nih.gov The synthesis of complex molecules is a central theme in organic chemistry, often relying on strategic planning through retrosynthetic analysis to simplify the target structure into manageable precursors. lkouniv.ac.in

The functional groups of this compound offer distinct opportunities for synthetic manipulation:

The Phenolic Hydroxyl Group: This group can undergo various reactions such as etherification or esterification, allowing for the introduction of diverse substituents. It also activates the aromatic ring towards electrophilic substitution.

The N-Acetyl Group: The acetyl group modifies the electronic properties of the indoline nitrogen. While it can be removed under certain conditions, it also influences the reactivity of the heterocyclic ring system.

The Aromatic Ring: The benzene (B151609) portion of the molecule can participate in electrophilic aromatic substitution reactions, with the hydroxyl group directing incoming electrophiles.

The Methylene (B1212753) Groups of the Dihydropyrrole Ring: The carbon atoms adjacent to the nitrogen and the aromatic ring can be functionalized, for instance, through oxidation to form the corresponding oxindole (B195798) or isatin (B1672199) derivatives, which are themselves highly versatile synthetic intermediates. nih.gov

The strategic application of these reaction pathways enables chemists to use this compound as a starting point for synthesizing complex target molecules, including those with potential therapeutic benefits. lkouniv.ac.in

Derivatization for the Construction of Novel Chemical Scaffolds

The development of new chemical entities with unique properties often hinges on the ability to create novel molecular scaffolds. Derivatization of existing core structures is a primary strategy for achieving this. this compound is an excellent candidate for derivatization due to its multiple reactive sites.

The isatin (1H-indole-2,3-dione) scaffold, which can be accessed from indolinone precursors, is a testament to the synthetic potential of this class of compounds. Isatin and its derivatives are used as precursors for a wide variety of biologically active molecules. wikipedia.orgnih.gov Chemical reactions such as oxidation, ring-expansion, and condensation are employed to transform the isatin core into other important heterocyclic systems like 2-oxindoles and tryptanthrins. nih.gov

Similarly, the functional handles on this compound allow for its transformation into a variety of new structures. For example, the hydroxyl group can be used as an anchor point for building larger molecular assemblies or for introducing functionalities that modulate the molecule's properties. The synthesis of spiro-oxindoles, which often possess significant bioactivity, can be achieved from isatin-derived methyleneindolinones through cycloaddition reactions. nih.gov This highlights how the core structure within this compound can be elaborated into complex, three-dimensional scaffolds.

| Reaction Type | Functional Group Involved | Potential Product Class | Significance |

| Oxidation | Methylene group (C2) | Isatin/Oxindole derivatives | Access to a vast library of biologically active compounds. nih.gov |

| Etherification/Esterification | Phenolic hydroxyl group | Aryl ethers/esters | Introduction of diverse functional groups and modification of solubility. |

| Cycloaddition | Derivatives (e.g., Methyleneindolinones) | Spirocyclic heterocycles | Creation of complex, 3D molecular architectures with potential bioactivity. nih.gov |

| Condensation | Derivatives (e.g., Isatins) | Schiff bases, Indirubins | Synthesis of dyes and cytotoxic compounds. nih.govwikipedia.org |

This table illustrates potential derivatization strategies for the this compound scaffold and related compounds.

Applications in the Development of Dyes and Pigments (general for indolinones/isatins)

The isatin and indolinone core structures are fundamental to a range of dyes and pigments. nih.gov The most famous example is indigo, a natural dye used for millennia, which is a dimer of indoxyl, a derivative of indolinone. mdpi.comresearchgate.net The color of these compounds arises from the extended π-conjugated system, and modifications to the core structure can tune the color across the visible spectrum.

Isatin derivatives are employed as disperse dyes for synthetic fibers like polyester, yielding shades from yellow-green to orange. google.com These dyes are synthesized by condensing N-substituted isatins with other reactive molecules. google.com The substituents on the isatin nitrogen and aromatic ring play a crucial role in determining the final color and properties such as lightfastness. google.com

The broader class of isoindoline (B1297411) compounds is also used to create high-performance pigments for applications in coatings, printing inks, and plastics. google.com These pigments can produce brown and orange shades with good light and migration fastness, and some exhibit excellent weather fastness suitable for automotive paints. google.com Fungal pigments containing structures like hydroxyanthraquinones can act as reactive dyes, forming covalent bonds with fibers such as cotton and wool. mdpi.com The ability of these chromophores to form metal complexes is also utilized to enhance brightness and fastness properties. mdpi.comresearchgate.net

The structural features of this compound, particularly the indolinone core, suggest its potential as a precursor in the synthesis of novel colorants, following the well-established chemistry of isatin and isoindoline dyes. google.comgoogle.com

Utilization in Catalysis and Asymmetric Synthesis

While direct catalytic applications of this compound are not widely documented, its derivatives, particularly those based on the oxindole and isatin scaffold, are pivotal in the field of asymmetric catalysis. Asymmetric synthesis—the synthesis of a chiral compound in an enantiomerically enriched form—is critical in drug development, as different enantiomers of a molecule can have vastly different biological effects.

A notable application is the use of methyleneindolinones (which can be synthesized from indolinone precursors) in organocatalytic asymmetric [4+2] cycloaddition reactions. nih.gov In these reactions, the methyleneindolinone acts as a dienophile, reacting with a diene to construct chiral spirocyclic scaffolds. nih.gov These spiro-oxindole structures, which contain a quaternary carbon stereocenter, are prevalent in natural products and medicinal compounds. nih.gov The reaction can be guided by a chiral organocatalyst to produce the desired enantiomer with high selectivity. nih.gov

Furthermore, molybdenum complexes incorporating Schiff bases derived from related hydroxy-ketone moieties have demonstrated catalytic activity in the oxidation of olefins, such as the epoxidation of cyclohexene. researchgate.net This indicates that metal complexes of derivatives of this compound could potentially be developed as catalysts for various organic transformations. The flexible coordination chemistry of ligands derived from such scaffolds allows for the design of catalysts for specific reactions. researchgate.net

The development of catalysts based on the indolinone framework is an active area of research, with the potential to provide new tools for efficient and selective chemical synthesis.

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for indolinone derivatives often involve multi-step processes. Future research will likely focus on developing more atom-economical and environmentally benign methods for the synthesis of 1-(6-Hydroxyindolin-1-YL)ethanone. This includes the exploration of:

Green Chemistry Approaches : The use of microwave-assisted organic synthesis and catalysis with reusable metal triflates in ionic liquids has been reported for the synthesis of related 1-indanones, suggesting a potential green route for this compound. beilstein-journals.org

Visible-Light Photocatalysis : A novel approach for the synthesis of pyrido[1,2-a]indol-6(7H)-ones using a visible-light-photocatalyzed formal (4 + 2) cycloaddition has been developed. rsc.org This methodology could be adapted for the synthesis of novel indolinone derivatives.

One-Pot Syntheses : Designing one-pot reactions that minimize purification steps and solvent usage will be a key area of investigation. This could involve cascade reactions where multiple bonds are formed in a single operation. rsc.org

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of the this compound core structure is not fully explored. The presence of a hydroxyl group and an acetylated nitrogen atom on the indoline (B122111) ring offers multiple sites for chemical modification. Future studies could investigate:

Derivatization of the Hydroxyl Group : The phenolic hydroxyl group can be a handle for introducing a variety of functional groups through etherification or esterification, leading to a library of new compounds with potentially diverse biological activities.

Reactions at the Acetyl Group : The acetyl group could be modified or removed to explore the reactivity of the secondary amine.

Oxidative Coupling Reactions : The potential for oxidative coupling reactions, as seen with related quinoline (B57606) derivatives, could lead to the synthesis of novel dimeric or polymeric structures. rsc.org

Application of Advanced Analytical Techniques for Deeper Understanding

A thorough understanding of the physicochemical properties of this compound is crucial for its development. Advanced analytical techniques can provide deeper insights into its structure and behavior.

| Analytical Technique | Potential Application for this compound |

| High-Resolution Mass Spectrometry (HR-MS) | Precise mass determination and structural elucidation of the parent compound and its reaction products. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis, including the confirmation of stereochemistry and the study of dynamic processes. researchgate.net |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure in the solid state, providing insights into intermolecular interactions. researchgate.net |

| Computational Chemistry | In conjunction with experimental data, computational methods can help to predict and understand the compound's reactivity, spectral properties, and potential biological interactions. researchgate.net |

Computational Design and Prediction of Novel Indolinone Derivatives

Computational modeling and design are powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, computational approaches can be used to:

Virtual Screening : Design and screen virtual libraries of derivatives to identify candidates with high predicted activity for specific biological targets. tandfonline.com

Structure-Activity Relationship (SAR) Studies : Develop quantitative structure-activity relationship (QSAR) models to understand how structural modifications influence the compound's properties.

Molecular Docking and Dynamics : Simulate the interaction of this compound and its derivatives with biological macromolecules to predict binding modes and affinities. researchgate.netnih.gov Recent studies have utilized these methods to design novel indolinone derivatives as inhibitors for various enzymes. researchgate.netnih.govnih.gov

Expansion into Other Non-Biological Material Science Applications

While indolinone derivatives are extensively studied for their biological activities, their unique electronic and photophysical properties suggest potential applications in material science. Future research could explore the use of this compound and its derivatives in:

Organic Electronics : The indolinone core is an electron-rich aromatic system, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors : The hydroxyl group could be functionalized with recognition elements for the development of chemical or biological sensors.

Polymers : Incorporation of the this compound moiety into polymer backbones could lead to new materials with tailored optical, thermal, and mechanical properties.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks for the acetyl group (δ ~2.5 ppm for CH₃, δ ~200 ppm for carbonyl carbon) and indoline protons (δ 6.5–7.2 ppm for aromatic Hs) .

- IR spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O–H stretch at ~3200 cm⁻¹) functional groups .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 177.1 (C₁₀H₁₁NO₂) and fragmentation patterns (e.g., loss of COCH₃) .

How can ambiguities in NMR data due to structural isomerism be resolved?

Advanced Research Question

Structural ambiguity (e.g., distinguishing 6-hydroxy from 5-hydroxy isomers) requires:

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to map connectivity .

- NOESY experiments : Detect spatial proximity between the acetyl group and adjacent aromatic protons.

- Computational modeling : Compare experimental chemical shifts with DFT-predicted values for candidate structures .

Example: In a related compound, 1-(2',3'-dihydroxyphenyl)ethanone, distinct splitting patterns in ¹H NMR (δ 7.05, t) resolved positional isomerism .

What strategies are used to evaluate the biological activity of this compound derivatives?

Advanced Research Question

- In vitro assays : Screen for antimicrobial activity (MIC against S. aureus or E. coli) or enzyme inhibition (e.g., COX-2) using spectrophotometric methods .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy, fluoro) and assess potency. For example, acetylated indole derivatives showed enhanced anti-HIV activity in SAR studies .

- Toxicity profiling : Use cell viability assays (MTT) to determine IC₅₀ values in normal vs. cancer cell lines.

How should researchers address contradictions in data from different synthesis protocols?

Advanced Research Question

Discrepancies in purity or yield may arise from:

- Catalyst variability : Compare AlCl₃ vs. FeCl₃-driven reactions using GC-MS to identify by-products .

- Scale effects : Pilot-scale reactions (e.g., continuous flow reactors) often differ from batch methods due to heat/mass transfer limitations .

- Analytical validation : Cross-validate results via independent techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .

What computational tools are recommended for modeling the compound’s reactivity?

Advanced Research Question

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., protein kinases) using AutoDock Vina or Schrödinger Suite.

- Reaction pathway analysis : Use Gaussian or ORCA to model transition states and activation energies for acylation steps .

How is crystallographic data utilized to confirm the compound’s structure?

Basic Research Question

- Single-crystal X-ray diffraction : Resolve bond lengths (C=O: ~1.22 Å) and angles (C–C–O: ~120°) .

- SHELX refinement : Apply the SHELXL program for structure solution and refinement, ensuring R-factor < 5% .

- CIF validation : Check for symmetry errors and thermal displacement parameters using PLATON or Olex2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.